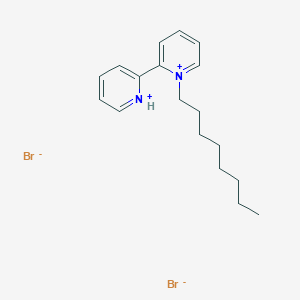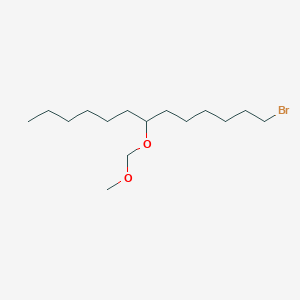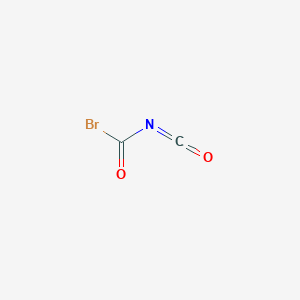
1-Octyl-2,2'-bipyridin-1-ium dibromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Octyl-2,2’-bipyridin-1-ium dibromide is a bipyridinium salt, which is a class of compounds known for their diverse applications in various fields such as chemistry, biology, and industry. This compound is characterized by the presence of an octyl group attached to the nitrogen atom of the bipyridine ring, and it is paired with two bromide ions.
Preparation Methods
The synthesis of 1-Octyl-2,2’-bipyridin-1-ium dibromide typically involves the alkylation of 2,2’-bipyridine with an octyl halide, followed by the addition of a bromide source to form the dibromide salt. The reaction conditions often include the use of a polar solvent such as acetonitrile or dimethylformamide (DMF) and a base like potassium carbonate to facilitate the alkylation process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Octyl-2,2’-bipyridin-1-ium dibromide undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, where it can be reduced to form radical cations and further reduced to form quinoid structures.
Substitution Reactions: The bipyridinium core can undergo nucleophilic substitution reactions, where nucleophiles replace the bromide ions under appropriate conditions.
Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents such as potassium permanganate, and various nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Octyl-2,2’-bipyridin-1-ium dibromide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Octyl-2,2’-bipyridin-1-ium dibromide involves its interaction with molecular targets through coordination with metal ions. The bipyridine ring can chelate metal ions, altering their electronic properties and facilitating various catalytic processes. The octyl group enhances the compound’s solubility in organic solvents, making it more versatile in different reaction environments .
Comparison with Similar Compounds
1-Octyl-2,2’-bipyridin-1-ium dibromide can be compared with other bipyridinium salts such as:
1,1’-Diethyl-2,2’-bipyridinium dibromide: Similar in structure but with ethyl groups instead of octyl, leading to different solubility and reactivity properties.
1,1’-Dimethyl-4,4’-bipyridinium dichloride:
The uniqueness of 1-Octyl-2,2’-bipyridin-1-ium dibromide lies in its long alkyl chain, which imparts distinct solubility and interaction characteristics, making it suitable for specific applications in organic and coordination chemistry .
Properties
CAS No. |
154356-42-0 |
|---|---|
Molecular Formula |
C18H26Br2N2 |
Molecular Weight |
430.2 g/mol |
IUPAC Name |
1-octyl-2-pyridin-1-ium-2-ylpyridin-1-ium;dibromide |
InChI |
InChI=1S/C18H25N2.2BrH/c1-2-3-4-5-6-10-15-20-16-11-8-13-18(20)17-12-7-9-14-19-17;;/h7-9,11-14,16H,2-6,10,15H2,1H3;2*1H/q+1;;/p-1 |
InChI Key |
GBERMXQDAABGBX-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCC[N+]1=CC=CC=C1C2=CC=CC=[NH+]2.[Br-].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(Tridecyloxy)phenyl]-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B12563545.png)




![5-(Phenoxymethyl)tetrazolo[1,5-a]quinoline](/img/structure/B12563567.png)

![2-(Trideca-9,11-diyn-1-ylidene)-1,6-dioxaspiro[4.4]non-3-ene](/img/structure/B12563590.png)



![3-[Tert-butyl(dimethyl)silyl]-2-methylprop-2-en-1-ol](/img/structure/B12563598.png)
![1,1'-[1,3-Phenylenebis(bromomethylene)]bis(4-tert-butylbenzene)](/img/structure/B12563605.png)
![N-{2'-[(2-Methoxycyclohexyl)selanyl][1,1'-binaphthalen]-2-yl}acetamide](/img/structure/B12563616.png)
